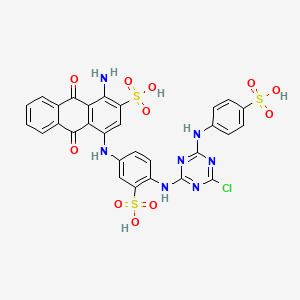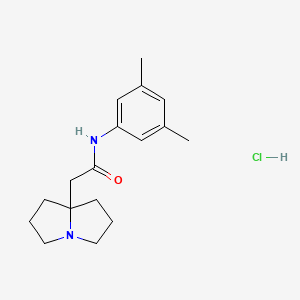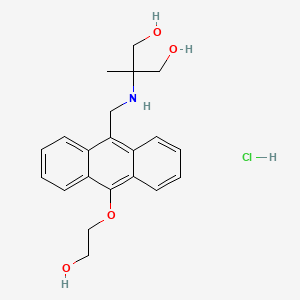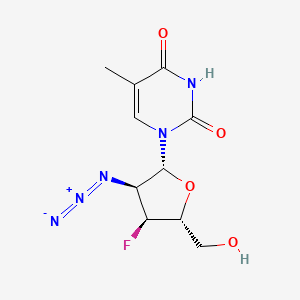
2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZdd-3’-F-methyl-U is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural modifications, which include the addition of a fluorine atom and a methyl group at specific positions on the nucleoside. These modifications confer distinct chemical and biological properties, making AZdd-3’-F-methyl-U a valuable tool for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AZdd-3’-F-methyl-U typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include the introduction of the fluorine atom and the methyl group at the desired positions. Common synthetic routes involve nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions .
Industrial Production Methods
Industrial production of AZdd-3’-F-methyl-U follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
AZdd-3’-F-methyl-U undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify specific functional groups on the nucleoside.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminosulfur trifluoride, tetra-n-butylammonium fluoride, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or demethylated products .
科学研究应用
AZdd-3’-F-methyl-U has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues and as a probe in studying nucleophilic substitution reactions.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis and function.
作用机制
The mechanism of action of AZdd-3’-F-methyl-U involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
AZT (Azidothymidine): Another nucleoside analogue used in antiviral therapy, particularly for HIV.
5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.
Gemcitabine: A nucleoside analogue used in chemotherapy for various cancers.
Uniqueness
AZdd-3’-F-methyl-U is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The combination of fluorine and methyl groups enhances its stability and binding affinity, making it a valuable tool for various scientific and medical applications .
属性
CAS 编号 |
132776-27-3 |
|---|---|
分子式 |
C10H12FN5O4 |
分子量 |
285.23 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-7(14-15-12)6(11)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
WPVHNRXKTMGASU-JXOAFFINSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



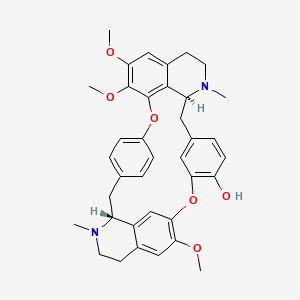

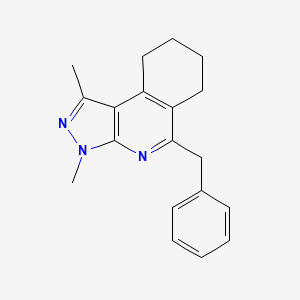
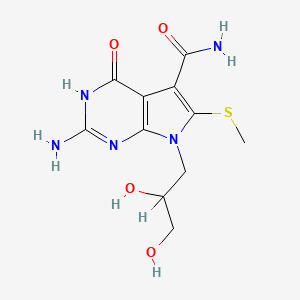
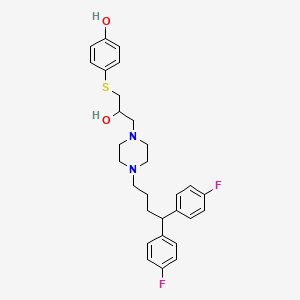
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)


